Methyl 2,6-dichloronicotinate Methyl 2,6-dichloronicotinate
Brand Name: Vulcanchem
CAS No.: 65515-28-8
VCID: VC3735621
InChI: InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
SMILES: COC(=O)C1=C(N=C(C=C1)Cl)Cl
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol

Methyl 2,6-dichloronicotinate

CAS No.: 65515-28-8

Cat. No.: VC3735621

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dichloronicotinate - 65515-28-8

Specification

CAS No. 65515-28-8
Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
IUPAC Name methyl 2,6-dichloropyridine-3-carboxylate
Standard InChI InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Standard InChI Key IFVVGOJYWCHRCT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(C=C1)Cl)Cl
Canonical SMILES COC(=O)C1=C(N=C(C=C1)Cl)Cl

Introduction

Chemical Structure and Properties

Methyl 2,6-dichloronicotinate is a pyridine derivative characterized by two chlorine atoms at positions 2 and 6 of the pyridine ring, with a methyl ester group at position 3. Its systematic IUPAC name is methyl 2,6-dichloropyridine-3-carboxylate . The compound has a well-defined structure that contributes to its chemical reactivity and application potential.

Physical and Chemical Identifiers

The following table summarizes the key chemical identifiers and physical properties of methyl 2,6-dichloronicotinate:

PropertyValue
Molecular FormulaC7H5Cl2NO2
Average Mass206.022 g/mol
Monoisotopic Mass204.969734 g/mol
CAS Registry Number65515-28-8
MDL NumberMFCD07369794
InChI KeyIFVVGOJYWCHRCT-UHFFFAOYSA-N
SMILES NotationCOC(=O)C1=C(N=C(C=C1)Cl)Cl
PubChem CID11106516

Table 1: Chemical identifiers and physical properties of methyl 2,6-dichloronicotinate

Spectroscopic Properties

Methyl 2,6-dichloronicotinate exhibits distinctive spectroscopic properties that aid in its identification and characterization. The predicted collision cross-section data for various adducts of methyl 2,6-dichloronicotinate, which are valuable for mass spectrometry analyses, are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]+205.97701135.4
[M+Na]+227.95895150.3
[M+NH4]+223.00355143.9
[M+K]+243.93289143.6
[M-H]-203.96245136.5
[M+Na-2H]-225.94440142.6
[M]+204.96918138.4
[M]-204.97028138.4

Table 2: Predicted collision cross-section data for methyl 2,6-dichloronicotinate adducts

Synthesis Methods

Several approaches have been documented for the synthesis of methyl 2,6-dichloronicotinate, demonstrating its accessibility for research and industrial applications.

Documented Synthetic Applications

In scientific literature, methyl 2,6-dichloronicotinate has been used as a starting material for further synthetic transformations. For instance, it has been used in the synthesis of N-alkyl-N-(4-methoxyphenyl) compounds with promising anticancer properties, as evidenced by a study where 206 mg of methyl 2,6-dichloronicotinate was reacted with N-methyl-4-methoxyaniline at 160°C for 30 minutes to produce compound 6a with a yield of 60% .

Applications in Research and Industry

Methyl 2,6-dichloronicotinate serves as a versatile building block with applications spanning multiple scientific and industrial domains.

Pharmaceutical Research

In pharmaceutical development, methyl 2,6-dichloronicotinate has proven valuable for creating compounds with therapeutic potential:

  • It serves as a precursor in the synthesis of compounds with anti-inflammatory and analgesic properties, offering possibilities for pain management solutions .

  • The compound has been utilized in the development of derivatives with significant anticancer activity. In particular, compound 6a, synthesized from methyl 2,6-dichloronicotinate, exhibited remarkable cytotoxicity against human tumor cell lines with GI₅₀ values of 0.20–0.26 μM, demonstrating ten-fold greater potency than related compounds .

Agrochemical Applications

The structural features of methyl 2,6-dichloronicotinate make it suitable for applications in agricultural chemistry:

  • It functions as an important intermediate in the synthesis of insecticides and herbicides

  • These agrochemical products help improve crop yields and provide protection against agricultural pests

Material Science Applications

In material science, methyl 2,6-dichloronicotinate contributes to the development of advanced materials with enhanced properties:

  • The compound is explored for its utility in creating specialized polymers and coatings

  • Materials developed using methyl 2,6-dichloronicotinate as a component potentially exhibit improved durability and resistance to environmental factors

Biochemical Research

The distinctive chemical structure of methyl 2,6-dichloronicotinate makes it useful for investigating biological systems:

  • It serves as a tool for studying enzyme interactions and metabolic pathways

  • Research utilizing this compound contributes to a deeper understanding of various biological processes

Analytical Chemistry

In analytical chemistry, methyl 2,6-dichloronicotinate fulfills important reference functions:

  • It serves as a standard reference material in analytical methods

  • This application helps researchers calibrate instruments and validate testing procedures to ensure accurate results in chemical analyses

Biological Activity and Structure-Activity Relationships

The biological activity of methyl 2,6-dichloronicotinate and its derivatives merits particular attention due to potential therapeutic applications.

Anticancer Properties

Derivatives of methyl 2,6-dichloronicotinate have demonstrated significant anticancer activity:

  • Compound 6a, synthesized from methyl 2,6-dichloronicotinate and N-methyl-4-methoxyaniline, exhibited exceptional cytotoxicity against human tumor cell lines with GI₅₀ values in the range of 0.20–0.26 μM

  • This activity represents a ten-fold improvement in potency compared to related compounds such as 3a and 5a–c, which had GI₅₀ values ranging from 1.55 to 9.63 μM

Structure-Activity Relationships

Studies involving methyl 2,6-dichloronicotinate derivatives have provided insights into structure-activity relationships:

  • Substitution patterns on the pyridine ring significantly influence biological activity

  • The methoxycarbonyl group (as found in methyl 2,6-dichloronicotinate) appears to confer greater anticancer activity compared to nitro-substituted analogues

  • The positioning of substituents on connecting aryl rings also affects bioactivity, with para-substituted methoxy groups showing preferential activity compared to other substituents

Future Research Directions

The versatility of methyl 2,6-dichloronicotinate suggests several promising avenues for future research:

Medicinal Chemistry

The demonstrated anticancer activity of methyl 2,6-dichloronicotinate derivatives warrants further investigation:

  • Development of more potent and selective anticancer agents based on the methyl 2,6-dichloronicotinate scaffold

  • Exploration of structure-activity relationships to optimize therapeutic efficacy

  • Investigation of potential applications in treating other medical conditions, particularly inflammatory disorders

Sustainable Chemistry

Opportunities exist for developing more environmentally friendly synthesis methods:

  • Exploration of greener synthetic routes with reduced solvent usage and milder conditions

  • Development of catalytic methods to improve efficiency and reduce waste

  • Investigation of biocatalytic approaches for selective functionalization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator